2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide under reflux conditions.
Final Coupling: The final step involves coupling the diazepane derivative with 2-methoxyacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the electrophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a scaffold for the design of enzyme inhibitors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a valuable candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural rigidity. The methoxy group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-methoxy-1-(4-(1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone: Lacks the trimethyl groups on the pyrazole ring, potentially altering its steric and electronic properties.
2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-piperidin-1-yl)ethanone: Contains a piperidine ring instead of a diazepane ring, which may influence its conformational flexibility and binding interactions.
Uniqueness
The unique combination of a methoxy group, a sulfonyl group, and a diazepane ring in 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone provides a distinct structural framework that can be exploited for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-11-14(12(2)16(3)15-11)23(20,21)18-7-5-6-17(8-9-18)13(19)10-22-4/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXTXXKKZGDPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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